N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide
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Overview
Description
N-Butyl-N-(4-methyloxazol-2-yl)hexanamide is a chemical compound with the molecular formula C13H22N2O2 It belongs to the class of oxazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)hexanamide typically involves the reaction of hexanoyl chloride with N-butyl-4-methyloxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Hexanoyl chloride+N-butyl-4-methyloxazoleBaseN-Butyl-N-(4-methyloxazol-2-yl)hexanamide+HCl
Industrial Production Methods
Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce saturated amides.
Scientific Research Applications
N-Butyl-N-(4-methyloxazol-2-yl)hexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-Butyl-N-(4-methyloxazol-2-yl)hexanamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, its anti-allergic properties are attributed to the inhibition of the immunological release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized cells . This inhibition prevents the cascade of events leading to allergic reactions.
Comparison with Similar Compounds
Similar Compounds
Isamoxole: A compound with a similar structure, known for its anti-allergic properties.
N-Butyl-N-(4-methyloxazol-2-yl)propanamide: Another oxazole derivative with comparable biological activities.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)hexanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
57067-77-3 |
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Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide |
InChI |
InChI=1S/C14H24N2O2/c1-4-6-8-9-13(17)16(10-7-5-2)14-15-12(3)11-18-14/h11H,4-10H2,1-3H3 |
InChI Key |
BJHKZNNKWMESRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CCCC)C1=NC(=CO1)C |
Origin of Product |
United States |
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